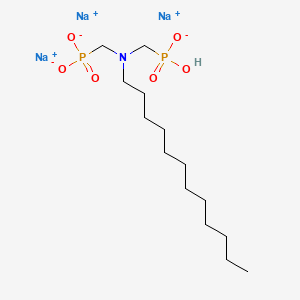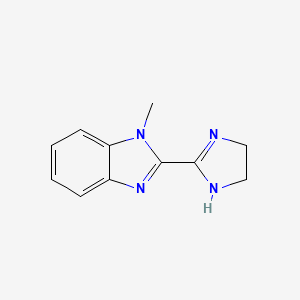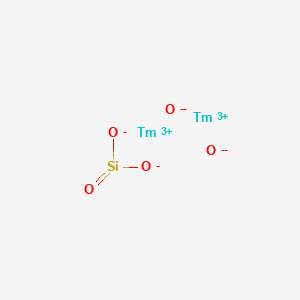
Lead germanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lead germanate is a compound with the chemical formula PbGeO₃. It is known for its unique properties, including high refractive indices, good thermal stability, and high transmissivity of infrared radiation. These properties make it a valuable material in various industrial and scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Lead germanate can be synthesized using several methods. One common method involves the solid-state reaction of lead oxide (PbO) and germanium dioxide (GeO₂) at high temperatures. The reaction typically occurs at temperatures around 700-800°C in an inert atmosphere to prevent oxidation .
Industrial Production Methods: In industrial settings, this compound is often produced using a melt-quenching technique. This involves melting a mixture of lead oxide and germanium dioxide, followed by rapid cooling to form a glassy or crystalline material. This method allows for the production of this compound in large quantities with consistent properties .
Chemical Reactions Analysis
Types of Reactions: Lead germanate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form lead oxide and germanium dioxide.
Reduction: It can be reduced to elemental lead and germanium under specific conditions.
Substitution: this compound can undergo substitution reactions where lead or germanium atoms are replaced by other elements.
Common Reagents and Conditions:
Oxidation: Oxygen or air at high temperatures.
Reduction: Hydrogen gas or carbon at elevated temperatures.
Substitution: Various metal salts in aqueous or molten states.
Major Products Formed:
Oxidation: Lead oxide (PbO) and germanium dioxide (GeO₂).
Reduction: Elemental lead (Pb) and germanium (Ge).
Substitution: Compounds where lead or germanium is replaced by other metals.
Scientific Research Applications
Lead germanate has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various chemical reactions due to its unique properties.
Biology: Employed in bioassays and as contrast agents for optical medical tomography.
Medicine: Utilized in cancer diagnosis and photothermal therapy.
Industry: Applied in the production of optical fibers, waveguides, and other photonic devices.
Mechanism of Action
The mechanism of action of lead germanate involves its interaction with light and other electromagnetic radiation. Its high refractive index and transmissivity make it effective in manipulating light for various applications. In biological and medical applications, this compound can enhance the luminescence of certain compounds, making it useful in imaging and diagnostic techniques .
Comparison with Similar Compounds
- Lead titanate (PbTiO₃)
- Lead zirconate (PbZrO₃)
- Bismuth germanate (Bi₄Ge₃O₁₂)
Comparison: Lead germanate is unique due to its combination of high refractive index, good thermal stability, and high infrared transmissivity. While lead titanate and lead zirconate also have high refractive indices, they do not possess the same level of infrared transmissivity. Bismuth germanate, on the other hand, has similar optical properties but differs in its chemical stability and thermal properties .
Properties
CAS No. |
12435-47-1 |
|---|---|
Molecular Formula |
GeOPb |
Molecular Weight |
296 g/mol |
IUPAC Name |
dioxido(oxo)germane;lead(2+) |
InChI |
InChI=1S/Ge.O.Pb |
InChI Key |
CBTBRJKADVFQLO-UHFFFAOYSA-N |
SMILES |
[O-][Ge](=O)[O-].[Pb+2] |
Canonical SMILES |
O=[Pb].[Ge] |
Synonyms |
lead germanate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5S,8S,9S,10S,13S,14S)-10,13-dimethyl-2,3,4,5,7,8,9,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-6,11-dione](/img/structure/B576858.png)
![1,1'-[Peroxybis(carbonyloxy)]bis(4-chlorobutane)](/img/structure/B576859.png)












